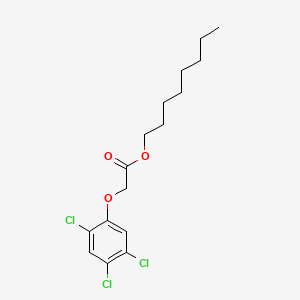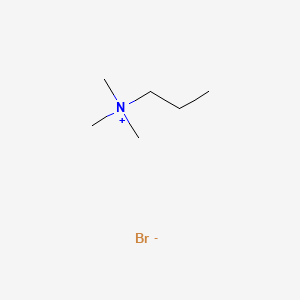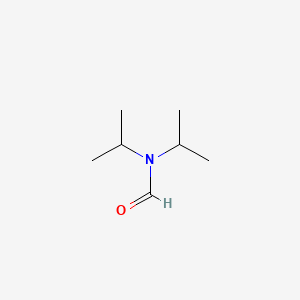
N-Propylcyclohexanamine
Overview
Description
N-Propylcyclohexanamine (NPCA) is an organic compound with a molecular formula of C10H21N and a molecular weight of 155.3 g/mol. It is a cyclic amine consisting of a six-membered ring with a propyl substituent on the nitrogen atom. NPCA is a colorless liquid with a low boiling point of 83°C, and it is soluble in water and alcohol. It is used as a laboratory reagent and has a variety of applications in scientific research.
Scientific Research Applications
Analytical Characterization and Identification
- N-Propylcyclohexanamine, as part of the arylcyclohexylamine family, is important in analytical chemistry. Studies have focused on identifying and characterizing these compounds in various biological matrices. Gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are among the methods used for their detection and analysis in substances labeled as research chemicals (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Chemical Synthesis and Structural Analysis
- The synthesis of N-alkyl-arylcyclohexylamines, including N-Propylcyclohexanamine, has been a topic of interest. These compounds, perceived as ketamine-like dissociatives, are significant in studying substance abuse and designing antidotes. Analytical characterizations through various spectroscopy and chromatography techniques are crucial for understanding these substances (Wallach et al., 2016).
Metabolic Studies
- Research on the metabolism of phencyclidine-derived designer drugs like N-Propylcyclohexanamine helps in understanding their toxicological profile. Studies using animal models, such as rats, have been conducted to analyze the metabolic pathways and potential toxic effects of these compounds (Sauer, Peters, Staack, Fritschi, & Maurer, 2008).
Neuropharmacological Research
- Arylcyclohexylamines serve as structural templates in neuropharmacological research. The synthesis and characterization of N-Propylcyclohexanamine and its analogs provide insights into their potential effects on the central nervous system. This research is vital for developing new therapeutic agents and understanding drug abuse mechanisms (Wallach, De Paoli, Adejare, & Brandt, 2014).
Medicinal Chemistry
- The study of arylcyclohexylamines, including N-Propylcyclohexanamine, has implications in medicinal chemistry. Understanding their synthesis and pharmacological actions can aid in the development of new drugs with potential therapeutic benefits (Maddox, Godefroi, & Parcell, 1965).
Mechanism of Action
Target of Action
N-Propylcyclohexanamine is a chemical compound with the molecular formula C9H19N The primary targets of this compound are currently not well-documented in the literature
Mode of Action
It’s known that the compound is involved in high-temperature combustion processes
Biochemical Pathways
It’s known that the compound is involved in high-temperature combustion processes . A detailed mechanism covering 545 species and 3105 reactions for high-temperature combustion of N-Propylcyclohexanamine has been generated via a mechanism generation program
Result of Action
As the compound is involved in high-temperature combustion processes , it’s likely that it undergoes significant chemical transformations.
properties
IUPAC Name |
N-propylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKCSKRXWAZGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189486 | |
| Record name | N-Propylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3592-81-2 | |
| Record name | N-Propylcyclohexanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)

